Cas no 1286898-52-9 (Methyl 3-[(2-chlorobenzyl)oxy]benzoate)
![Methyl 3-[(2-chlorobenzyl)oxy]benzoate structure](https://ja.kuujia.com/scimg/cas/1286898-52-9x500.png)
Methyl 3-[(2-chlorobenzyl)oxy]benzoate 化学的及び物理的性質
名前と識別子
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- 3-(2-Chloro-benzyloxy)-benzoic acid methyl ester
- methyl 3-[(2-chlorobenzyl)oxy]benzoate
- methyl 3-[(2-chlorophenyl)methoxy]benzoate
- Methyl 3-((2-chlorobenzyl)oxy)benzoate
- starbld0012733
- Methyl 3-[(2-chlorobenzyl)oxy]benzoate
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- インチ: 1S/C15H13ClO3/c1-18-15(17)11-6-4-7-13(9-11)19-10-12-5-2-3-8-14(12)16/h2-9H,10H2,1H3
- InChIKey: JYAOGRKPLPMRSK-UHFFFAOYSA-N
- ほほえんだ: ClC1=C([H])C([H])=C([H])C([H])=C1C([H])([H])OC1=C([H])C([H])=C([H])C(C(=O)OC([H])([H])[H])=C1[H]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 295
- トポロジー分子極性表面積: 35.5
- 疎水性パラメータ計算基準値(XlogP): 3.9
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 392.2±22.0 °C at 760 mmHg
- フラッシュポイント: 155.5±21.3 °C
- じょうきあつ: 0.0±0.9 mmHg at 25°C
Methyl 3-[(2-chlorobenzyl)oxy]benzoate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Methyl 3-[(2-chlorobenzyl)oxy]benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | BA04167-10g |
methyl 3-[(2-chlorobenzyl)oxy]benzoate |
1286898-52-9 | >95% | 10g |
$884.00 | 2024-04-20 | |
A2B Chem LLC | BA04167-500mg |
methyl 3-[(2-chlorobenzyl)oxy]benzoate |
1286898-52-9 | >95% | 500mg |
$384.00 | 2024-04-20 | |
A2B Chem LLC | BA04167-5g |
methyl 3-[(2-chlorobenzyl)oxy]benzoate |
1286898-52-9 | >95% | 5g |
$620.00 | 2024-04-20 | |
A2B Chem LLC | BA04167-1g |
methyl 3-[(2-chlorobenzyl)oxy]benzoate |
1286898-52-9 | >95% | 1g |
$405.00 | 2024-04-20 |
Methyl 3-[(2-chlorobenzyl)oxy]benzoate 関連文献
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
Methyl 3-[(2-chlorobenzyl)oxy]benzoateに関する追加情報
Comprehensive Overview of Methyl 3-[(2-chlorobenzyl)oxy]benzoate (CAS No. 1286898-52-9): Properties, Applications, and Industry Insights
Methyl 3-[(2-chlorobenzyl)oxy]benzoate (CAS 1286898-52-9) is a specialized organic compound gaining traction in pharmaceutical and agrochemical research due to its unique structural features. This ester derivative, characterized by a chlorobenzyl ether linkage and a methyl benzoate moiety, serves as a versatile intermediate in synthetic chemistry. Its molecular formula C15H13ClO3 and precise architecture enable selective reactivity, making it valuable for designing bioactive molecules. Recent studies highlight its potential in modulating enzyme activity, aligning with the growing demand for targeted drug discovery and sustainable crop protection solutions.
The compound's synthesis route typically involves Williamson ether synthesis between 3-hydroxybenzoic acid derivatives and 2-chlorobenzyl halides, followed by esterification. Researchers emphasize its structural tunability—a key advantage when developing SAR (Structure-Activity Relationship) libraries. With the pharmaceutical industry's shift toward fragment-based drug design, Methyl 3-[(2-chlorobenzyl)oxy]benzoate offers a privileged scaffold for optimizing pharmacokinetic properties. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%), a critical parameter for regulatory compliance in API manufacturing.
In agrochemical applications, this compound's chlorinated aromatic system demonstrates promising interactions with plant metabolic pathways. As the agricultural sector seeks low-residue pesticides, derivatives of 1286898-52-9 are being evaluated for their environmental persistence and biodegradability profiles. The European Chemicals Agency (ECHA) database notes its use in proprietary formulations, though full toxicological data remains under investigation—a reflection of the industry's heightened focus on green chemistry principles.
Market trends reveal increasing patent filings incorporating Methyl 3-[(2-chlorobenzyl)oxy]benzoate scaffolds, particularly in kinase inhibitor development for oncology. Its logP value (~3.2) suggests favorable membrane permeability, addressing a common challenge in CNS drug delivery. Supply chain analysts note stable production among specialty chemical manufacturers in Asia and Europe, with pricing influenced by chlorobenzyl chloride feedstock availability. Proper storage recommendations include inert atmospheres below 4°C to preserve its hydrolytic stability.
Ongoing research explores the compound's utility in photoaffinity labeling and proteolysis-targeting chimeras (PROTACs), cutting-edge areas in chemical biology. Regulatory documentation emphasizes compliance with REACH and FDA GMP standards when used in drug development pipelines. As computational tools like molecular docking accelerate compound screening, 1286898-52-9 continues to attract attention for its balanced lipophilicity and hydrogen bonding capacity—properties essential for modern rational drug design methodologies.
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